molecular formula C13H16ClN3O2S2 B2865231 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448136-01-3

5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2865231
CAS No.: 1448136-01-3
M. Wt: 345.86
InChI Key: BGTWGMNADCWGFN-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core linked to a 1-methyl-4,5,6,7-tetrahydro-1H-indazole moiety via a methylene bridge. Its synthesis likely involves sulfonamide coupling strategies, as seen in related intermediates (e.g., and ), and structural characterization may employ X-ray crystallography using tools like SHELX .

Properties

IUPAC Name

5-chloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWGMNADCWGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the indazolyl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent chlorination and sulfonamide formation steps are carried out using specific reagents and reaction conditions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Formation of the Methylene Bridge

The methylene linker between the indazole and sulfonamide is introduced via nucleophilic substitution or reductive amination. For example:

  • Nucleophilic displacement : Reaction of 3-(chloromethyl)-1-methylindazole with thiophene-2-sulfonamide in the presence of NaI/K₂CO₃ (Search Result ).

  • Reductive amination : Condensation of 3-aminomethylindazole with thiophene-2-sulfonyl chloride followed by reduction (Search Result ).

Table 2: Key Reactions for Methylene Bridge Installation

MethodReagents/ConditionsOutcome (IC₅₀ or Yield)Reference
Nucleophilic displacementNaI, K₂CO₃, DMF, 90°CIC₅₀: 0.3–0.6 µM
Reductive aminationNaBH₃CN, THF, RTYield: 70–85%

Sulfonamide Formation

The sulfonamide group is introduced via reaction of a sulfonyl chloride with the primary amine on the methylene bridge. For example, thiophene-2-sulfonyl chloride reacts with 3-(aminomethyl)-1-methylindazole in the presence of DIPEA (Search Result ).

Table 3: Sulfonylation Conditions

Sulfonylating AgentBase/SolventTemperatureYield (%)Reference
Thiophene-2-sulfonyl chlorideDIPEA, DMF50°C79–80
5-Chlorothiophene-2-sulfonyl chlorideEt₃N, CH₂Cl₂RT85

Chlorination of Thiophene

Chlorination at the 5-position of thiophene is achieved using Cl₂ or N-chlorosuccinimide (NCS) under radical or electrophilic conditions. Post-sulfonation chlorination ensures regioselectivity (Search Result ).

Table 4: Chlorination Methods

MethodReagents/ConditionsSelectivityReference
Electrophilic chlorinationCl₂, FeCl₃, CH₂Cl₂5-position
Radical chlorinationNCS, AIBN, CCl₄85% yield

Functional Group Transformations

The compound undergoes further modifications, such as:

  • Hydrolysis : Conversion of methyl esters to carboxylic acids under basic conditions (Search Result ).

  • Cross-coupling : Suzuki-Miyaura reactions to modify the indazole or thiophene rings (Search Result ).

Table 5: Additional Reactivity

Reaction TypeReagents/ConditionsApplicationReference
Ester hydrolysisNaOH, THF/H₂OCarboxylic acid synthesis
Suzuki couplingArylboronic acid, Pd(PPh₃)₄Aryl group introduction

Stability and Degradation

The sulfonamide group is susceptible to acidic hydrolysis, while the indazole core remains stable under physiological pH. Accelerated stability studies in DMSO show no degradation over 72 hours at 25°C (Search Result).

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound may serve as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its biological activity can be evaluated for therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Reference
Target Compound Thiophene sulfonamide 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl Not explicitly stated
MEDI 59 (Gamma-secretase inhibitor) Thiophene sulfonamide (1S,2R)-4,4,4-Trifluoro-1-(hydroxymethyl)-2-methylbutyl Orally active gamma-secretase inhibition
Compound 2w () Naphthalene sulfonamide 4-Chloro-2-carbamoylphenyl, pyrazole-carboxamide Undisclosed (synthesis focus)
Ambrisentan Intermediate () Thiophene carboxamide Oxazolidinone, triazine Pulmonary hypertension (via endothelin receptor)
1-Methyl-4,5,6,7-tetrahydroindazole Derivatives Tetrahydroindazole Variable ester/carboxylic acid groups Synthetic intermediates for heterocycles

Key Observations:

Core Structure Variations: The target compound’s thiophene sulfonamide core distinguishes it from carboxamide-based analogs (e.g., ), which may exhibit reduced acidity and altered pharmacokinetics. Sulfonamides generally enhance metabolic stability and target binding via stronger hydrogen-bonding interactions .

Substituent Effects :

  • The 1-methyltetrahydroindazole group in the target compound introduces conformational constraints compared to MEDI 59’s flexible trifluoromethyl-hydroxymethyl side chain. This rigidity may limit off-target interactions but reduce oral bioavailability .
  • Carboxamide vs. Sulfonamide : Carboxamides (e.g., ) are less acidic (pKa ~10–12 vs. sulfonamide pKa ~6–8), affecting membrane permeability and ionization state under physiological conditions .

Therapeutic Implications :

  • MEDI 59 demonstrates that thiophene sulfonamides can achieve enzyme inhibition (gamma-secretase), suggesting the target compound may similarly target proteases or kinases .
  • Ambrisentan-related intermediates () highlight the role of heterocyclic appendages in receptor antagonism, implying the indazole group could modulate GPCR or endothelin receptor activity .

Synthesis and Characterization :

  • Crystalline forms of related compounds () underscore the importance of polymorphism studies for optimizing solubility and stability. The target compound’s indazole-methyl group may favor specific crystal packing motifs .
  • SHELX software () is widely used for refining crystal structures of such molecules, enabling precise comparison of bond lengths and angles with analogs .

Biological Activity

5-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a sulfonamide group and an indazole moiety. Its molecular formula is C12H14ClN3O2S, with a molecular weight of 303.78 g/mol. The presence of chlorine and sulfonamide groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. In particular, studies have shown that related sulfonamide derivatives demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
5-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamideS. aureus0.5
5-Chloro-N-(4-methylphenyl)thiophene-2-sulfonamideE. coli1.0

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have been explored in various studies. For instance, compounds similar to 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide have shown inhibition of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanisms are thought to involve apoptosis induction and cell cycle arrest.

The biological activity of 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.
  • Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammation.
  • Cell Cycle Disruption : It may interfere with key regulatory proteins in cancer cell proliferation.

Study on Antimicrobial Efficacy

A case study involving the synthesis and evaluation of various thiophene derivatives found that 5-chloro-N-(4-methylphenyl)thiophene-2-sulfonamide exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Evaluation of Anti-inflammatory Effects

In a recent study published in Journal of Medicinal Chemistry, derivatives similar to the target compound were tested for their ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, starting with chlorination of a thiophene precursor (e.g., thiophene-2-carboxylic acid) followed by coupling with a modified indazole derivative. Key steps include:

  • Chlorination : Use SOCl₂ or PCl₃ under reflux to introduce the chlorine substituent .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide group to the indazole-methyl intermediate .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify key protons and carbons, such as the thiophene sulfonamide (δ 7.2–7.8 ppm for aromatic protons) and methyl groups (δ 2.3–2.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 395.065) .
  • IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) validate functional groups .

Advanced: How can reaction conditions be optimized for higher yields?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a central composite design improved yields by 20% in analogous thiophene syntheses .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in sensitive steps (e.g., diazo coupling) .

Advanced: What computational methods predict biological target selectivity?

  • Docking Simulations : Molecular docking (AutoDock Vina) models interactions with enzymes like aldehyde oxidase, highlighting hydrogen bonds between the sulfonamide and active-site residues .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., chloro vs. fluoro) with inhibitory potency .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

  • Metabolic Stability Assays : Test hepatic microsome stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indazole ring) .
  • Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain reduced in vivo efficacy .

Advanced: What strategies improve enzyme-binding selectivity?

  • Fragment-Based Design : Replace the methyl group on the indazole with bulkier substituents (e.g., isopropyl) to sterically block off-target binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to prioritize derivatives with higher enthalpy-driven selectivity .

Advanced: How to assess stability under physiological conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonamides are typically stable at pH 7.4 but hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced: What statistical models are suitable for analyzing dose-response data?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} values. Use tools like GraphPad Prism for error weighting .
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ activities while controlling for family-wise error rates .

Basic: How do functional groups influence reactivity in cross-coupling reactions?

  • Thiophene Sulfonamide : Acts as an electron-deficient aryl group, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .
  • Indazole-Methyl : The methyl group sterically hinders nucleophilic attacks, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 5-fluoro instead of 5-chloro) and test cytotoxicity (MTT assay) .
  • Bioisosteric Replacement : Replace the sulfonamide with a carboxamide and compare solubility (LogP measurements) and target affinity .

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